N-(3-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}QUINOXALIN-2-YL)THIOPHENE-2-SULFONAMIDE
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Overview
Description
N-(3-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}QUINOXALIN-2-YL)THIOPHENE-2-SULFONAMIDE is a complex organic compound with a unique structure that combines a quinoxaline core with a thiophene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}QUINOXALIN-2-YL)THIOPHENE-2-SULFONAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The thiophene sulfonamide group is then introduced via a sulfonation reaction, followed by the attachment of the cyclohexenyl ethylamino group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}QUINOXALIN-2-YL)THIOPHENE-2-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure by replacing specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(3-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}QUINOXALIN-2-YL)THIOPHENE-2-SULFONAMIDE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: The compound’s structure suggests it could have therapeutic potential, possibly as an anti-inflammatory or anticancer agent.
Industry: It may be used in the production of advanced materials, such as organic semiconductors or catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}QUINOXALIN-2-YL)THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA or inhibit enzyme activity, while the thiophene sulfonamide group can enhance binding affinity and specificity. The cyclohexenyl ethylamino group may further modulate the compound’s pharmacokinetic properties, such as solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]benzene-2-sulfonamide: Similar structure but with a benzene sulfonamide group instead of a thiophene sulfonamide group.
N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]furan-2-sulfonamide: Similar structure but with a furan sulfonamide group instead of a thiophene sulfonamide group.
Uniqueness
N-(3-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}QUINOXALIN-2-YL)THIOPHENE-2-SULFONAMIDE is unique due to the combination of its quinoxaline core, thiophene sulfonamide group, and cyclohexenyl ethylamino group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds, potentially offering advantages in terms of reactivity, binding affinity, and pharmacokinetics.
Properties
IUPAC Name |
N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c25-28(26,18-11-6-14-27-18)24-20-19(21-13-12-15-7-2-1-3-8-15)22-16-9-4-5-10-17(16)23-20/h4-7,9-11,14H,1-3,8,12-13H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAIIWPSSIYHPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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